![molecular formula C8H8N4O2S B12923563 N-(2H-triazol-4-yl)benzenesulfonamide CAS No. 57241-09-5](/img/structure/B12923563.png)
N-(2H-triazol-4-yl)benzenesulfonamide
Overview
Description
N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide typically involves the reaction of 3-amino-1H-1,2,4-triazoles with sulfonyl chloride derivatives. This reaction is usually carried out under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using aqueous media and minimizing hazardous reagents, are often applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Cycloaddition: This reaction involves the formation of a ring by the addition of two or more unsaturated molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, acetonitrile, DMF, and various catalysts such as copper sulfate and sodium ascorbate. Reaction conditions often involve room temperature and magnetic stirring .
Major Products Formed
The major products formed from these reactions are various derivatives of N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide, which can be further modified for specific applications .
Scientific Research Applications
Biological Activities
N-(2H-triazol-4-yl)benzenesulfonamide exhibits a range of biological activities, making it a compound of interest in drug development:
- Anticancer Activity : Studies have shown that derivatives of benzenesulfonamides, including this compound, can inhibit cancer cell growth through various mechanisms. These include the inhibition of carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. For instance, compounds have demonstrated selective inhibition against carbonic anhydrase IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as anticancer agents targeting specific pathways in cancer cells .
- Antiviral Properties : The compound has also been explored for its antiviral activity. Some derivatives have shown promising results in inhibiting viral replication, which is crucial for developing new antiviral therapies .
- Antibacterial and Antifungal Activities : The sulfonamide group is known for its antibacterial properties. Compounds derived from benzenesulfonamides have been evaluated for their effectiveness against various bacterial strains, showing significant inhibition rates . Additionally, their antifungal properties are being investigated, expanding their application in treating infections caused by fungi.
Mechanistic Insights
Research into the mechanisms of action for this compound reveals several pathways through which it exerts its effects:
- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases, which play critical roles in maintaining pH balance and facilitating the transport of CO2 and bicarbonate across membranes. This inhibition can disrupt tumor growth and bacterial proliferation .
- Induction of Apoptosis : Certain studies indicate that this compound can induce apoptosis in cancer cells by affecting key apoptotic proteins such as p53, Bax, and Bcl-2. This mechanism is vital for developing anticancer therapies aimed at promoting programmed cell death in malignant cells .
Synthesis and Derivation
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This is achieved through the reaction of suitable azide and alkyne precursors under click chemistry conditions.
- Sulfonamide Formation : The triazole is then coupled with benzenesulfonyl chloride to form the final product.
This synthetic route allows for the modification of the triazole and sulfonamide moieties to enhance biological activity or selectivity .
Case Studies and Research Findings
Several studies illustrate the potential applications of this compound:
- In a study evaluating new sulfonamide-based glycosides incorporating triazole groups, compounds were assessed against various cancer cell lines (A549, HepG2, MCF-7). The results indicated significant cytotoxicity and potential mechanisms involving VEGFR-2 inhibition .
- Another research focused on the synthesis of aryl thiazolone-benzenesulfonamides demonstrated their ability to inhibit carbonic anhydrase IX selectively while inducing apoptosis in MDA-MB-231 breast cancer cells .
Data Table Summary
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
Similar Compounds
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide: This compound is similar in structure but contains a trifluoromethyl group, which can enhance its biological activity.
1H-1,2,3-Triazole analogs: These compounds share the triazole ring but differ in their substituents, leading to varied applications and properties.
Uniqueness
N-(1H-1,2,3-Triazol-5-yl)benzenesulfonamide is unique due to its specific combination of the triazole ring and benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
N-(2H-triazol-4-yl)benzenesulfonamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.
This compound features a triazole ring attached to a benzenesulfonamide moiety. The triazole structure is known for its ability to interact with biological targets, including enzymes and receptors, which can lead to significant pharmacological effects.
The sulfonamide group is recognized for its role in inhibiting carbonic anhydrases (CAs), which are crucial for various physiological processes. Inhibition of specific CA isoforms has been linked to antitumor and antimicrobial activities, making compounds like this compound valuable in therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have shown that derivatives of benzenesulfonamides, including those with triazole substitutions, possess significant antibacterial activity against multidrug-resistant strains of Mycobacterium abscessus. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
- Antifungal Activity : The compound has also shown efficacy against fungal pathogens. For example, certain derivatives exhibited MIC values that were significantly lower than those of established antifungal treatments like ketoconazole, showcasing their potential as novel antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Induction of Apoptosis : One study reported that specific benzenesulfonamide derivatives induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by increased annexin V-FITC positivity. This suggests that these compounds can trigger programmed cell death pathways, which are crucial for cancer treatment .
- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase IX (CA IX), a marker associated with tumor aggressiveness, further supports its anticancer activity. IC50 values for CA IX inhibition were reported as low as 10.93 nM, highlighting its selectivity and potency .
Case Studies and Research Findings
Several case studies illustrate the biological activity of this compound:
Properties
IUPAC Name |
N-(2H-triazol-4-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-15(14,7-4-2-1-3-5-7)11-8-6-9-12-10-8/h1-6H,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCHRMJDSFWSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314526 | |
Record name | N-(2H-triazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57241-09-5 | |
Record name | NSC284711 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2H-triazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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